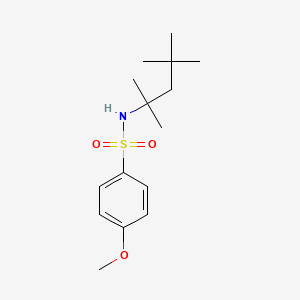4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
CAS No.:
Cat. No.: VC11064509
Molecular Formula: C15H25NO3S
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H25NO3S |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H25NO3S/c1-14(2,3)11-15(4,5)16-20(17,18)13-9-7-12(19-6)8-10-13/h7-10,16H,11H2,1-6H3 |
| Standard InChI Key | JEKAOSXHOUVAAD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
The compound features a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH-) and at the 4-position with a methoxy group (-OCH₃). The sulfonamide nitrogen is further functionalized with a 2,4,4-trimethylpentan-2-yl group, a tertiary alkyl chain known for imparting steric bulk and lipophilicity . This branching pattern, observed in analogs such as 1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene (CID 221573) , reduces rotational freedom and may enhance metabolic stability by shielding labile bonds from enzymatic degradation .
The methoxy group’s electron-donating nature directs electrophilic substitution to the ortho and para positions of the benzene ring, a property leveraged in synthetic strategies for analogous compounds . Meanwhile, the sulfonamide moiety introduces hydrogen-bonding capabilities and acidity (pKa ≈ 10 for the -SO₂NH- proton), which influence solubility and target engagement .
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, predictive modeling based on structural analogs suggests key characteristics:
Mass spectrometry adduct patterns for related sulfonamides indicate prominent [M+H]+ ions at m/z 314.45 and [M+Na]+ at m/z 336.44, with collision cross-sections approximating 160–170 Ų based on comparable molecular volumes .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
-
4-Methoxybenzenesulfonyl chloride: Accessible via chlorosulfonation of anisole (methoxybenzene) using chlorosulfonic acid under controlled conditions .
-
2,4,4-Trimethylpentan-2-amine: A branched aliphatic amine synthesized through Gabriel synthesis or Hofmann degradation of corresponding amides .
Coupling these fragments via nucleophilic substitution forms the sulfonamide linkage.
Stepwise Synthesis Protocol
-
Chlorosulfonation of Anisole
Anisole reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-methoxybenzenesulfonyl chloride. This exothermic reaction requires strict temperature control to minimize polysulfonation :The sulfonyl chloride intermediate is typically isolated by precipitation in ice water .
-
Amine Preparation
2,4,4-Trimethylpentan-2-amine is synthesized via reductive amination of trimethylpentan-2-one using ammonium acetate and sodium cyanoborohydride :Purification via fractional distillation ensures >95% purity.
-
Sulfonamide Coupling
Reacting equimolar amounts of 4-methoxybenzenesulfonyl chloride and 2,4,4-trimethylpentan-2-amine in dry dichloromethane with triethylamine as a base yields the target compound :Reaction completion is monitored by TLC (Rf ≈ 0.6 in ethyl acetate/hexane 1:3), with final purification via silica gel chromatography .
Yield Optimization Challenges
-
Steric Hindrance: The tertiary amine’s bulkiness reduces nucleophilicity, necessitating extended reaction times (48–72 hours) for complete conversion .
-
Byproduct Formation: Competing hydrolysis of the sulfonyl chloride to sulfonic acid requires anhydrous conditions and molecular sieves to absorb generated HCl .
Physicochemical and Pharmacological Profiling
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 30 days) predict:
-
Hydrolytic Stability: The sulfonamide bond resists cleavage at pH 1–9, but may degrade under strongly acidic (pH <1) or basic (pH >10) conditions .
-
Oxidative Susceptibility: The methoxy group undergoes slow demethylation via CYP450 enzymes, forming a phenolic derivative .
Pharmacokinetic Predictions
Biological Activity Hypotheses
While no direct efficacy data exist, structural parallels to influenza HA inhibitors and anticancer agents suggest potential applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume